

An In-depth Technical Guide to 2,4-Dimethylpentan-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylpentan-3-amine

Cat. No.: B1215981

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This technical guide provides a comprehensive overview of **2,4-dimethylpentan-3-amine**, including its nomenclature, physicochemical properties, a plausible synthetic route, and its known biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature

The systematic IUPAC name for this compound is **2,4-dimethylpentan-3-amine**^[1]. It is a primary aliphatic amine with a pentane backbone substituted with methyl groups at positions 2 and 4, and an amine group at position 3^[1].

A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

- 3-Pentanamine, 2,4-dimethyl-^{[1][2]}
- 1-Isopropyl-2-methylpropylamine^{[1][2]}
- 3-Amino-2,4-dimethylpentane^{[1][3]}
- 2,4-Dimethyl-3-pentanamine^{[1][4]}
- 2,4-Dimethyl-3-pentylamine^[1]
- (1-isopropyl-2-methylpropyl)amine^[3]

- 2,4-dimethyl-3-aminopentane[3]
- 2,4-dimethylpent-3-ylamine[1][3]
- 2-Methyl-1-(1-methylethyl)propanamine[1]
- EINECS 223-809-2[1]

Physicochemical Properties

2,4-Dimethylpentan-3-amine is a colorless to pale yellow liquid with a characteristic amine odor[4]. It is soluble in water and organic solvents[4]. As a primary amine, it exhibits basic properties and can act as a nucleophile in chemical reactions[4]. A summary of its key quantitative properties is presented in the table below.

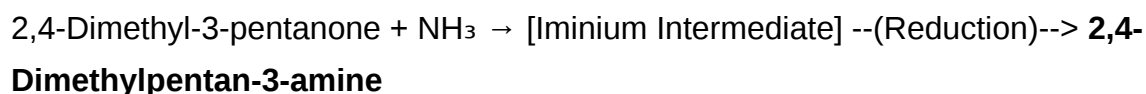
Property	Value
Molecular Formula	C7H17N
Molecular Weight	115.22 g/mol [1]
CAS Number	4083-57-2
Density	0.773 g/cm ³
Boiling Point	123.2°C at 760 mmHg
Flash Point	22.3°C
Vapor Pressure	13.4 mmHg at 25°C
LogP	2.326
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2

Experimental Protocols

Plausible Synthetic Route: Reductive Amination

A common and effective method for the synthesis of **2,4-dimethylpentan-3-amine** is the reductive amination of 2,4-dimethyl-3-pentanone. This reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to an amine.

Reaction:



Detailed Methodology:

- **Imine Formation:** 2,4-dimethyl-3-pentanone is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia is then introduced into the solution. The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine.
- **Reduction:** A reducing agent is added to the reaction mixture to reduce the imine to the final amine product. A common and selective reducing agent for this purpose is sodium cyanoborohydride (NaBH_3CN), as it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the ketone. Other reducing agents like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or catalytic hydrogenation (e.g., H_2/Pd) can also be employed.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is evaporated. The crude product can then be purified by distillation to yield pure **2,4-dimethylpentan-3-amine**.

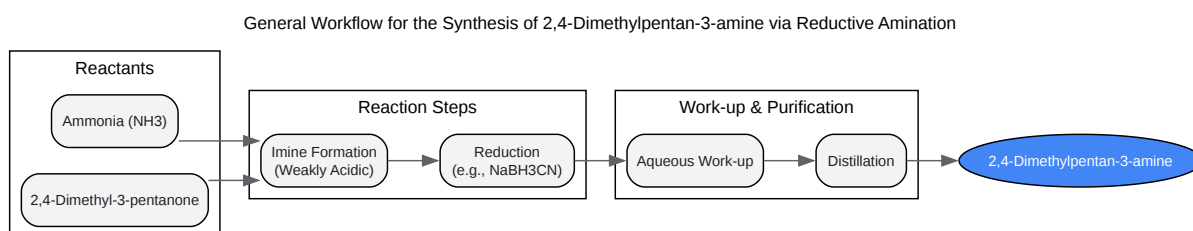
Analytical Characterization

The identity and purity of the synthesized **2,4-dimethylpentan-3-amine** can be confirmed using various analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra can confirm the structure of the molecule.

- Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the primary amine group.

Visualizations



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